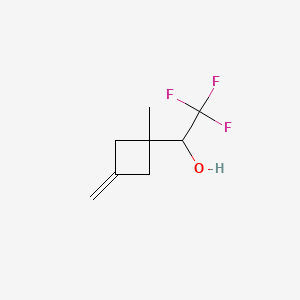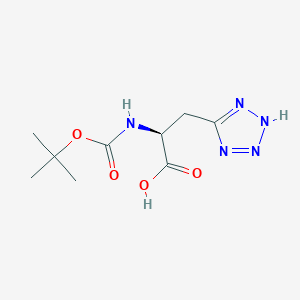
(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-tetrazol-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid is a compound of interest in various scientific fields due to its unique structural features and potential applications. This compound contains a tert-butoxycarbonyl (Boc) protecting group, an amino acid backbone, and a tetrazole ring, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Formation of the Tetrazole Ring: The protected amino acid is then subjected to a cyclization reaction with sodium azide and a suitable electrophile to form the tetrazole ring.
Final Deprotection: The Boc group can be removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to modify the tetrazole ring or the amino acid backbone.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a bioactive molecule in drug discovery.
Medicine: It may serve as a precursor for pharmaceuticals targeting specific biological pathways.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A related compound with a similar Boc protecting group.
4-Methoxyphenethylamine: Another compound with an amino group and potential bioactivity.
Amiodarone Related Compound H: A compound with structural similarities in its functional groups.
Uniqueness
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid is unique due to the presence of both the Boc protecting group and the tetrazole ring. This combination provides distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C9H15N5O4 |
|---|---|
Molecular Weight |
257.25 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2H-tetrazol-5-yl)propanoic acid |
InChI |
InChI=1S/C9H15N5O4/c1-9(2,3)18-8(17)10-5(7(15)16)4-6-11-13-14-12-6/h5H,4H2,1-3H3,(H,10,17)(H,15,16)(H,11,12,13,14)/t5-/m0/s1 |
InChI Key |
JFSQKTRDFDWLDI-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=NNN=N1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NNN=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


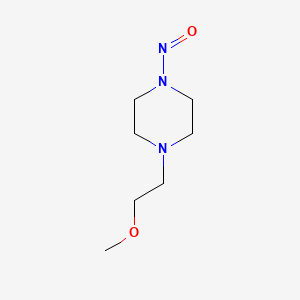
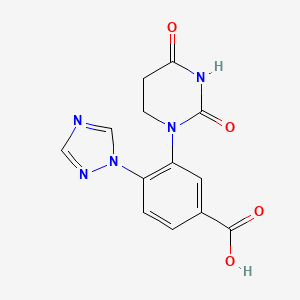
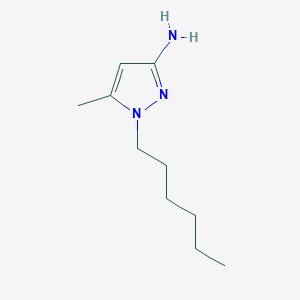
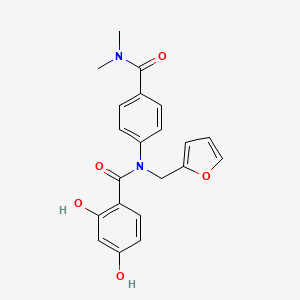
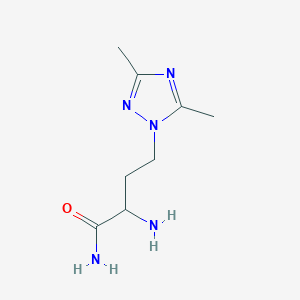
![8,8-Difluorodispiro[3.1.36.14]decane-2-sulfonyl fluoride](/img/structure/B13483011.png)
![6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13483024.png)

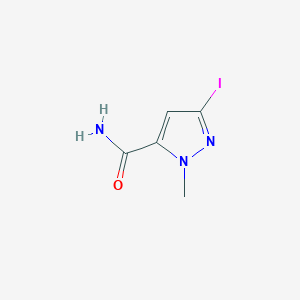
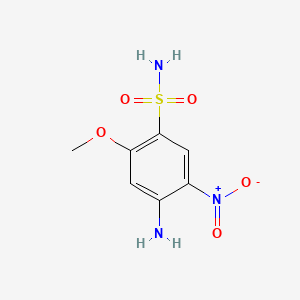
![4-[2-(Pyrrolidin-1-yl)phenyl]butanoic acid](/img/structure/B13483056.png)
![2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide](/img/structure/B13483064.png)
![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate](/img/structure/B13483071.png)
